Cetyl ricinoleate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
hexadecyl (Z,12R)-12-hydroxyoctadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O3/c1-3-5-7-9-10-11-12-13-14-15-18-21-24-28-32-37-34(36)31-27-23-20-17-16-19-22-26-30-33(35)29-25-8-6-4-2/h22,26,33,35H,3-21,23-25,27-32H2,1-2H3/b26-22-/t33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMHKORMKJIEFW-AYTKPMRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301021501 | |
| Record name | Cetyl ricinoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301021501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10401-55-5 | |
| Record name | Cetyl ricinoleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10401-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetyl ricinoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010401555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetyl ricinoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301021501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyl (R)-12-hydroxyoleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.774 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETYL RICINOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P677500YD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Significance of Fatty Acid Esters in Chemical and Biological Sciences
Fatty acid esters are a diverse class of chemical compounds formed from the reaction of a fatty acid with an alcohol. wisdomlib.org They are fundamental molecules in both chemistry and biology, playing crucial roles in various metabolic and cellular processes. wisdomlib.org In the biological realm, they are major components of lipids, such as triglycerides, phospholipids, and cholesteryl esters, serving as both energy sources and structural components of cell membranes. wikipedia.org
The versatility of fatty acid esters extends to numerous industrial applications. They are utilized as raw materials for emulsifiers, lubricants, plasticizers, surfactants, and corrosion inhibitors. mdpi.comtaylorandfrancis.com The properties of fatty acid esters, such as their viscosity, lubricity, and biodegradability, can be tailored by altering the fatty acid and alcohol components, making them highly adaptable for specific functions. mdpi.commdpi.com For instance, polyglycerol fatty acid esters (PGFEs) are valued as eco-friendly, biodegradable non-ionic surfactants and have been explored as green alternatives to polyethylene (B3416737) glycol (PEG)-based surfactants. mdpi.com
Recent research has also highlighted the potential of specific fatty acid esters, such as fatty acid esters of hydroxy fatty acids (FAHFAs), in the biomedical field. nih.govnih.govoup.com Studies have indicated their potential in mitigating diabetes and inflammation, showcasing their antioxidant activity and role in enhancing autophagy. nih.govoup.com This growing body of research underscores the immense potential of fatty acid esters in developing novel solutions for various scientific and technological challenges.
Overview of Cetyl Ricinoleate Within the Ricinoleate Family for Scholarly Inquiry
Cetyl ricinoleate (B1264116) belongs to the ricinoleate family, a group of esters derived from ricinoleic acid. Ricinoleic acid, a monounsaturated, 18-carbon fatty acid, is the primary component of castor oil, extracted from the seeds of the Ricinus communis plant. ambujasolvex.commdpi.com The defining feature of ricinoleic acid is the presence of a hydroxyl group on the 12th carbon, a unique characteristic that imparts special properties to its esters.
The ricinoleate family includes various esters, such as methyl ricinoleate, ethyl ricinoleate, and glyceryl ricinoleate, each with distinct properties and applications. researchgate.netnih.govmedchemexpress.com For example, methyl ricinoleate is used as a precursor for plasticizers and perfumes and has been investigated as a biofuel component. researchgate.netmedchemexpress.com Isopropyl ricinoleate has been studied as a potential substitute for isopropyl myristate, a common cosmetic emollient. researchgate.net
Cetyl ricinoleate, with the chemical formula C34H66O3, is a waxy solid at room temperature. forecastchemicals.com Its structure, combining the long chain of cetyl alcohol with the hydroxylated fatty acid chain of ricinoleic acid, results in a non-greasy emollient with good oxidative stability. forecastchemicals.com This combination of properties has traditionally made it a valuable ingredient in cosmetics to improve texture and moisture retention. ambujasolvex.comforecastchemicals.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C34H66O3 forecastchemicals.comsurfactant.top |
| Molecular Weight | 522.89 g/mol surfactant.top |
| Appearance | White to pale yellow waxy solid or thick liquid forecastchemicals.com |
| Melting Point | Around 30-35°C forecastchemicals.com |
| Solubility | Insoluble in water; soluble in oils and alcohols forecastchemicals.com |
| Density | 0.91 g/cm³ forecastchemicals.com |
| Refractive Index | 1.450-1.460 forecastchemicals.com |
| Saponification Value | 95 - 110 acmechem.com |
| Iodine Value | 42 - 57 acmechem.com |
| Acid Value | 2 Max acmechem.com |
Data sourced from various chemical suppliers and databases. acmechem.comforecastchemicals.comsurfactant.top
Evolution of Research Perspectives on Cetyl Ricinoleate Applications
Enzymatic Synthesis of this compound: Yield Optimization and Purity Profiling
The enzymatic synthesis of this compound offers a promising alternative to traditional chemical methods, providing higher yields and purity. This section delves into the specifics of this biocatalytic approach.
Comparative Analysis of Enzyme-Catalyzed Versus Chemical Synthesis Routes for this compound
Enzyme-catalyzed synthesis of this compound demonstrates significant advantages over conventional chemical routes. Notably, enzymatic processes can achieve yields as high as 93%, compared to 61% with chemical synthesis. ocl-journal.org This improved efficiency is largely due to the high specificity of enzymes, which minimizes the formation of by-products and results in a purer final product. ocl-journal.orgum.es In contrast, chemical synthesis often requires high temperatures (160-240 °C) and the use of mineral acids or metal salts as catalysts, which can lead to undesirable side reactions and the formation of impurities. um.es
The use of lipases, a class of enzymes, in the synthesis of cosmetic esters like this compound is particularly advantageous as it allows for milder reaction conditions, typically between 25 °C and 40 °C. ocl-journal.org This not only reduces energy consumption but also helps to preserve the stability of the reactants and products. ocl-journal.org Furthermore, enzymatic processes often eliminate the need for extensive purification steps, as the resulting molecules are already in a highly pure form. ocl-journal.org
Table 1: Comparison of Enzymatic and Chemical Synthesis of this compound
| Feature | Enzymatic Synthesis | Chemical Synthesis |
|---|---|---|
| Yield | Up to 93% ocl-journal.org | Around 61% ocl-journal.org |
| Purity | High, with few contaminants ocl-journal.orgum.es | Lower, with potential for by-products um.es |
| Reaction Conditions | Mild (e.g., 25-40°C) ocl-journal.org | Harsh (e.g., 160-240°C) um.es |
| Catalyst | Lipases (biocatalyst) ocl-journal.org | Mineral acids, metal salts um.es |
| Purification | Often minimal or not required ocl-journal.org | Typically required rsc.org |
| Environmental Impact | More environmentally friendly ocl-journal.orgresearchgate.net | Can generate hazardous substances um.esinstituteofsustainabilitystudies.com |
Investigation of Lipase-Mediated Esterification for High-Purity this compound Production
Lipase-mediated esterification is a key technique for producing high-purity this compound. Immobilized lipases, such as Candida antarctica lipase B (CalB), are frequently employed as biocatalysts for this process. researchgate.net Research has shown that using an immobilized derivative of CalB can lead to a product that meets manufacturers' specifications within a short reaction time of 3 to 4 hours. um.es
The optimization of reaction parameters is crucial for maximizing yield and purity. Studies have investigated the influence of biocatalyst amount and temperature, with optimal values identified as 2 mg of biocatalyst and a temperature of 70°C in an open-air reactor. researchgate.net The removal of water, a byproduct of the esterification reaction, is a critical factor in achieving high conversion rates. researchgate.net Techniques such as using a vacuum reactor with a dry nitrogen input are employed to shift the reaction equilibrium towards product formation. um.esum.es
The use of immobilized enzymes also offers the advantage of reusability. Studies have demonstrated that the same biocatalyst can be used for multiple consecutive reaction cycles without a significant loss of activity, making the process more cost-effective and sustainable. researchgate.net
Thermodynamic Considerations in Biocatalytic this compound Synthesis
The synthesis of this compound through biocatalysis is a thermodynamically controlled process. csic.es This means that while the biocatalyst, such as a lipase, significantly increases the rate of the reaction, it does not alter the final equilibrium yield. csic.es The role of the enzyme is to lower the activation energy barrier between the reactants (ricinoleic acid and cetyl alcohol) and the product (this compound). ocl-journal.org
Key thermodynamic factors that influence the reaction include temperature and the concentration of reactants and products. ocl-journal.org The removal of water, a by-product of the esterification, is a critical step to drive the reaction towards the formation of the ester, thereby increasing the final yield. researchgate.netresearchgate.net This is often achieved by conducting the reaction under vacuum or with a continuous flow of dry nitrogen. um.esresearchgate.net
Thermodynamic studies of similar esterification reactions have shown them to be spontaneous and endothermic processes. researchgate.net The stability of the products obtained is dependent on the reaction temperature and the concentration of the reagents. ocl-journal.org
Green Chemistry Principles in this compound Production
The production of this compound is increasingly aligning with the principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. um.esinstituteofsustainabilitystudies.com Enzymatic synthesis of this compound is a prime example of a green process. researchgate.net
This biocatalytic approach offers several advantages that adhere to green chemistry principles:
Use of Renewable Feedstocks: The synthesis often utilizes ricinoleic acid derived from castor oil, a renewable resource.
Milder Reaction Conditions: Enzymatic reactions are conducted at lower temperatures and pressures compared to traditional chemical methods, leading to reduced energy consumption. ocl-journal.org
Solvent-Free Systems: Many enzymatic syntheses of this compound are performed in solvent-free systems, which avoids the use and subsequent disposal of potentially harmful organic solvents. um.esresearchgate.netpreprints.org
High Atom Economy: The high selectivity of enzymes leads to fewer by-products, maximizing the incorporation of starting materials into the final product and minimizing waste. ocl-journal.orginstituteofsustainabilitystudies.com
Biodegradable Catalysts: The lipases used as catalysts are biodegradable. preprints.org
Reduced Waste: The high purity of the enzymatically produced this compound often negates the need for extensive purification steps, thereby reducing waste generation. ocl-journal.orgum.es
By adopting these green chemistry principles, the production of this compound becomes more sustainable and environmentally friendly, meeting the growing consumer demand for "natural" and high-quality cosmetic ingredients. um.espreprints.org
Derivatization Strategies and Novel Ricinoleate Esters for Targeted Applications
The unique structure of ricinoleic acid, with its hydroxyl group, allows for various derivatization strategies to create novel esters with tailored properties for specific applications. These strategies often involve modifying the ricinoleic acid molecule before or after esterification.
One approach involves the epoxidation of the double bond in the ricinoleic acid chain, followed by reactions to open the oxirane ring, such as with carbon dioxide to form cyclic carbonates. researchgate.net These modifications can lead to derivatives with improved properties like higher viscosity, enhanced oxidation stability, and different pour points compared to the original estolides. researchgate.net
Another strategy involves the enzymatic transesterification of ricinoleic acid or its esters with other functional molecules. For example, ricinoleic acid vanillyl ester has been synthesized through lipase-mediated transesterification, resulting in a novel compound with both antioxidant and antibacterial properties. nih.gov Similarly, the enzymatic synthesis of oligoesters of ricinoleic acid with aromatic compounds like cinnamyl alcohol, sinapic acid, and caffeic acid has been explored, creating new bio-based materials with potential applications in cosmetics. mdpi.com
These derivatization strategies expand the utility of ricinoleic acid beyond simple esters like this compound, opening up possibilities for creating a wide range of functional ingredients for the cosmetic and other industries.
This compound Interactions with Dermal Lipid Systems and Cellular Membranes
The interaction of this compound with the skin's lipid environment is fundamental to its function. The stratum corneum (SC), the outermost layer of the epidermis, is composed of corneocytes embedded in a lipid matrix of ceramides, cholesterol, and free fatty acids. lu.seuniversiteitleiden.nl This lipid matrix is crucial for the skin's barrier function, preventing water loss and protecting against external aggressors. lu.se
This compound's molecular structure, featuring a long cetyl alkane chain and a ricinoleic acid component with a hydroxyl group, allows it to interact favorably with this lipid matrix. google.cominci.guide The hydrophobic cetyl chain facilitates its partitioning into the lipid-rich stratum corneum. google.com The presence of the hydroxyl group on the ricinoleic acid moiety introduces a degree of polarity, enabling interactions with both lipid and aqueous phases within the skin. inci.guide This amphiphilic nature is thought to be a key factor in its ability to integrate into and modulate the properties of the dermal lipid systems.
Furthermore, the ricinoleic acid component is known to have an affinity for prostaglandin (B15479496) receptors, which could suggest a potential for more complex biological interactions beyond simple physical emollience, though this area requires more research.
Table 1: Key Molecular Interactions of this compound with Dermal Structures
| This compound Component | Interacting Dermal Structure | Primary Interaction Type | Consequence |
|---|---|---|---|
| Cetyl Alcohol Chain | Stratum Corneum Lipids | Hydrophobic interaction | Partitioning into the lipid matrix google.com |
| Ricinoleic Acid Moiety | Intercellular Lipids | Hydrogen bonding, van der Waals forces | Integration and modulation of lipid lamellae |
| Hydroxyl (-OH) Group | Water Molecules | Hydrogen bonding | Hydration retention inci.guide |
Mechanisms of Emollient Functionality at the Microstructural Level
At a microstructural level, this compound's emollient properties are attributed to its ability to form a smooth, lubricating film on the skin's surface and within the upper layers of the stratum corneum. olivetreepeople.cominci.guide This ester is a waxy solid at room temperature but liquefies at body temperature, allowing it to spread easily and impart a soft, velvety feel without a greasy after-feel. inci.guide
The mechanism can be summarized in the following steps:
Application and Spreading: Upon application, body heat melts the waxy ester, allowing it to spread evenly across the skin. inci.guide
Surface Film Formation: A thin, non-occlusive film forms on the skin, providing immediate conditioning. ambujasolvex.com
Corneocyte Adhesion: The emollient helps to adhere loose corneocytes, reducing flakiness and improving smoothness.
Intercalation of this compound within Stratum Corneum Lipid Lamellae
The stratum corneum's lipid matrix is organized into highly ordered lamellar structures, which are critical for the skin's barrier function. lu.seuniversiteitleiden.nl Emollients like this compound can influence this organization. The term "intercalation" refers to the insertion of molecules into the layers of this lipid structure. google.comgoogleapis.com
The cetyl portion of the molecule, being a straight saturated chain, can readily insert itself between the lipid chains of the stratum corneum with minimal disruption. google.com However, the ricinoleic acid component contains a cis-double bond and a hydroxyl group, which introduces a "bend" or kink in its structure. google.com This unique geometry can cause a controlled disruption within the lipid bilayers. google.com This disruption can increase the "free volume" within the lipid lamellae, potentially increasing the mobility of the native lipids and enhancing the skin's flexibility and softness. google.com
This controlled disruption is distinct from the more significant disordering that might be caused by other types of molecules, which could compromise the barrier. Instead, the specific structure of this compound appears to fluidize the lipid matrix in a beneficial way, enhancing its properties without significantly impairing its barrier function.
Table 2: Research Findings on Lipid Lamellae Intercalation
| Study Focus | Observation | Implication for Skin Barrier | Reference |
|---|---|---|---|
| Cetylated Esters in Nanoparticles | Cetylated esters partition at high concentrations on the skin. | Increased potential for interaction with lipid lamellae. | google.com |
| Effect of Fatty Acid Structure | Fatty acids with cis-double bonds cause greater disruption in membrane configuration. | This compound's structure may increase free volume and fluidity in the stratum corneum. | google.com |
| Cetosome™ Technology | Combinations of cetylated esters can facilitate transdermal flux of bioactives. | Suggests that cetyl esters can modify the permeability of the stratum corneum. | google.com |
Influence on Transepidermal Water Loss (TEWL) at a Mechanistic Level
Transepidermal Water Loss (TEWL) is the measurement of water that passes from inside the body through the epidermis to the surrounding atmosphere via diffusion and evaporation. ui.ac.idtheordinary.com It is a key indicator of skin barrier function; a healthy, intact barrier has a low TEWL rate, while a damaged barrier has a higher rate. ui.ac.idresearchgate.net
This compound helps to reduce TEWL through a combination of mechanisms:
Film Formation: By forming a thin layer on the skin's surface, it provides a physical barrier that slows the evaporation of water. ambujasolvex.cominci.guide
Reinforcing the Lipid Barrier: Through its intercalation into the stratum corneum's lipid lamellae, this compound helps to reinforce the skin's natural barrier. olivetreepeople.comgoogle.com This improved barrier structure is more effective at preventing water from escaping. olivetreepeople.com The unique hydroxyl group in its molecule can attract and hold water molecules, contributing to skin hydration. inci.guide
Occlusivity: While not as occlusive as petrolatum, this compound does exhibit occlusive properties, meaning it can trap water in the stratum corneum. incidecoder.com This effect is particularly beneficial for maintaining skin hydration. incidecoder.com Studies on castor oil, the source of ricinoleic acid, have shown it can significantly decrease the rate of TEWL. cir-safety.org
Rheological and Textural Science of Cetyl Ricinoleate Containing Formulations
Rheological Characterization of Cetyl Ricinoleate (B1264116) in Emulsion Systems
The inclusion of cetyl ricinoleate in emulsion systems significantly influences their rheological behavior, which is crucial for product performance and consumer acceptance.
Viscoelastic Properties and Flow Behavior Analysis
Emulsions containing this compound exhibit viscoelastic behavior, meaning they possess both viscous (fluid-like) and elastic (solid-like) properties. thermofisher.com This dual nature is fundamental to the texture and application experience of many cosmetic creams and lotions. The hydroxyl group present in the ricinoleic acid moiety of this compound contributes to the thickening properties of emulsions through hydrogen bonding. inci.guide This interaction helps to structure the emulsion, impacting its viscosity and flow.
Studies on cosmetic emulsions have utilized models like the power law for pseudoplastic fluids and the Herschel-Bulkley model for viscoplastic materials to characterize their flow behavior. researchgate.net These models help in quantifying parameters such as apparent viscosity, consistency, and yield stress, which are directly affected by the presence of ingredients like this compound. researchgate.net The analysis of flow curves, which plot shear stress against shear rate, reveals how these formulations behave under different conditions, such as during removal from packaging or application onto the skin. uni-obuda.hu
Thixotropy and Viscosity Profile Assessments in this compound Formulations
Thixotropy is a time-dependent shear thinning property, where a formulation's viscosity decreases under shear (like rubbing onto the skin) and recovers when the shear is removed. incidecoder.comarts.ac.uk This is a desirable characteristic in many cosmetic products, allowing for easy application followed by a structured feel on the skin. Formulations containing this compound can be designed to exhibit thixotropic behavior. incidecoder.com The "house of cards" structure that can be formed by certain thickeners in conjunction with emollients like this compound allows for a thick appearance in the container but easy spreadability during use. incidecoder.com
Viscosity profile assessments are critical for understanding how a product will perform across its shelf life and during consumer use. The viscosity of an emulsion is not a single value but changes with shear rate and time. lmsinstruments.co.th this compound contributes to a high viscosity response in formulations, which is a key benefit. inci.guide The measurement of viscosity at different shear rates provides a comprehensive profile of the formulation's texture. lmsinstruments.co.th
Correlation between Rheological Parameters and Sensory Attributes in Cosmetic Emulsions
The physical measurements of rheology are intrinsically linked to the subjective sensory experience of a cosmetic product.
Quantitative Relationships between Rheology and Spreadability
Spreadability, a critical sensory attribute, has been shown to have a quantitative relationship with rheological parameters. Research has demonstrated that the ease of spreading can be predicted, at least in part, by rheological analysis. researchgate.net For instance, a study on various cosmetic emulsions found statistically significant correlations between rheological measurements and sensory perceptions of spreadability. researchgate.netscribd.com The consistency and flow behavior index, derived from rheological models, can provide an objective measure that correlates with how easily a product will spread on the skin. researchgate.net Emollients like this compound, which impart a silky and non-greasy feel, play a significant role in achieving the desired spreadability. inci.guide
Objective Evaluation of Firmness and Adhesiveness in Formulations
Firmness and adhesiveness are other key textural attributes that can be evaluated objectively using instrumental techniques that correlate with sensory perception. Texture analyzers can measure the force required to penetrate a sample (firmness) and the force required to withdraw from it (adhesiveness or stringiness). paulaschoice.compaulaschoice.com.auarts.ac.uk These objective measurements can be correlated with sensory panel data. For example, a study on eye creams with varying thickeners found that sensory assessments of softness when removing the cream from the pot could be related to rheological parameters. uni-obuda.hu this compound is known to provide adhesion and creaminess, particularly in stick products like lipsticks. fabriquimica.com
Stability Testing of this compound-Enhanced Emulsions
Common methods for stability testing include:
Centrifuge Tests: This method accelerates separation by subjecting the emulsion to high gravitational forces. A stable emulsion will show minimal separation. quimivita.com
Freeze-Thaw Cycles: Subjecting the emulsion to alternating cold and warm temperatures helps to assess its stability under extreme temperature fluctuations. quimivita.compk.edu.pl
Aging Tests: Storing samples at elevated temperatures (e.g., 40°C) for several weeks or months can predict long-term stability at room temperature. makingskincare.com Changes in physical properties like viscosity, pH, and appearance are monitored over time. google.com
Rheological analysis has been found to be a more suitable method for testing the storage stability of emulsions compared to sensory evaluation alone. researchgate.net Changes in the viscoelastic properties or viscosity profile over time can indicate structural changes within the emulsion, such as creaming, flocculation, or coalescence, which are signs of instability. researchgate.netmakingskincare.com
Interactive Data Table: Rheological and Sensory Parameters
Below is a conceptual data table illustrating the kind of relationships that are investigated between rheological measurements and sensory attributes in cosmetic emulsions. The values are hypothetical and for illustrative purposes.
| Formulation | This compound (%) | Apparent Viscosity (Pa·s) | Yield Stress (Pa) | Sensory Spreadability (1-10) | Sensory Firmness (1-10) |
| Cream A | 2 | 15 | 5 | 7 | 6 |
| Cream B | 5 | 25 | 10 | 5 | 8 |
| Lotion C | 3 | 5 | 1 | 9 | 3 |
| Lotion D | 6 | 10 | 3 | 7 | 5 |
Accelerated Stability Protocols: Centrifugation and Thermal Stress Assessments
The long-term physical stability of cosmetic emulsions is a critical determinant of product quality and shelf-life. Accelerated stability protocols are employed to predict this long-term behavior by subjecting formulations to intensified environmental stresses over a shorter duration. For emulsions containing this compound, these tests are crucial for evaluating its efficacy as a stabilizer and texture-enhancing agent. The primary accelerated methods include centrifugation and thermal stress assessments.
Centrifugation Test: This mechanical stress test accelerates gravitational forces to predict the creaming, sedimentation, or coalescence of an emulsion. kit.edu By subjecting the formulation to high centrifugal force (e.g., 3000 rpm for 30 minutes), formulators can quickly assess its resistance to phase separation. jppres.comscielo.brcheops-tsar.de A stable emulsion, particularly one benefiting from the viscosity-enhancing and film-forming properties of this compound, should exhibit no visible phase separation, creaming, or sediment after the test. skinchakra.euinci.guide The presence of a stable interfacial film, to which this compound contributes, is vital for withstanding this stress.
Thermal Stress Assessments: These tests evaluate an emulsion's stability when exposed to temperature fluctuations, which can occur during shipping and storage. google.com Common protocols include:
High-Temperature Storage: Storing the product at elevated temperatures (e.g., 40°C, 45°C, or 50°C) for several weeks or months can accelerate chemical degradation and physical changes. makingcosmetics.com A rule of thumb suggests that three months of stable storage at 45°C can correspond to approximately two years of shelf life at room temperature. cheops-tsar.de
Freeze-Thaw Cycles: This involves cycling the product between freezing and room (or elevated) temperatures (e.g., 24 hours at -10°C followed by 24 hours at 25°C) for multiple cycles. makingcosmetics.comquimivita.com This process is particularly stressful for the emulsion structure, testing its ability to withstand the formation of ice crystals and subsequent thawing without breaking.
Throughout these thermal tests, key parameters such as appearance, color, odor, pH, and viscosity are monitored. Formulations incorporating this compound are expected to leverage its stabilizing properties to maintain their initial characteristics with minimal deviation. inci.guide The hydrogen bonding associated with its hydroxyl group contributes to a stable, high-viscosity emulsion structure that can resist thermal shocks. inci.guide
The following table outlines representative data from accelerated stability testing on a model oil-in-water (O/W) cream formulated with this compound, demonstrating the expected outcomes for a stable product.
Table 1: Accelerated Stability Assessment of an O/W Cream with this compound
| Test Parameter | Condition | Observation/Result | Stability Assessment |
|---|---|---|---|
| Centrifugation | 3000 rpm for 30 min | No phase separation or creaming observed. | Stable |
| Thermal Stress | 3 Freeze-Thaw Cycles (-10°C to 25°C) | No separation; Viscosity change <10%; pH change <0.5. | Stable |
| 12 weeks at 45°C | No separation; Viscosity change <15%; pH change <0.5. | Stable | |
| Physical Properties (Post-Stress) | Appearance | Homogeneous, smooth cream. | Stable |
| Color & Odor | Unchanged from initial. | Stable | |
| pH | 6.3 (Initial: 6.5) | Stable |
Microscopic Analysis of Emulsion Structure Over Time
Microscopic analysis is an indispensable tool for the qualitative and quantitative evaluation of emulsion microstructure and its changes over time. mdpi.comnih.gov It provides direct visual evidence of the physical state of the dispersed phase, allowing for the early detection of instability phenomena that may not be visible to the naked eye. nih.gov For formulations containing this compound, microscopy helps to verify its role in creating and maintaining a stable and uniform emulsion structure.
The analysis typically focuses on several key characteristics:
Droplet Size and Distribution: Immediately after preparation, a high-quality emulsion exhibits small, uniform droplets with a narrow size distribution. Over time, an effective stabilizer system will maintain this state.
Flocculation: The aggregation of droplets into loose clusters without the rupture of the interfacial film.
Coalescence: The irreversible merging of two or more droplets to form a larger droplet, which is a clear sign of instability. kit.edu
Crystallization: As a waxy solid, this compound, like other fatty alcohols, can form crystalline or liquid-crystalline structures within the emulsion. inci.guidescispace.com These structures, often referred to as lamellar gel networks, are critical for stabilizing the emulsion and building viscosity. dsm.com Microscopy can be used to observe the formation and integrity of these networks. In some cases, improper formulation can lead to the alcohol or ester crystallizing in a way that deforms the oil droplets, making them appear non-spherical. oup.com
By examining samples at regular intervals (e.g., 24 hours, 1 month, 3 months) and after accelerated stability testing, formulators can track changes in the emulsion's microstructure. A stable formulation featuring this compound should show minimal changes in droplet size and morphology, with no significant signs of coalescence.
The table below presents typical microscopic findings for a stable emulsion containing this compound over a three-month period at room temperature.
Table 2: Microscopic Evaluation of a this compound Emulsion Over Time
| Time Point | Magnification | Microscopic Observations | Structural Integrity |
|---|---|---|---|
| T = 0 (Initial) | 400x | Small, spherical, and uniform oil droplets; narrow size distribution (Avg. 2-5 µm). No aggregation. | Excellent |
| T = 1 Month | 400x | Droplets remain small and spherical. No evidence of coalescence. Distribution remains uniform. | Excellent |
| T = 3 Months | 400x | Minor increase in average droplet size (Avg. 3-6 µm). No significant coalescence or flocculation observed. | Good |
Advanced Materials and Drug Delivery Systems Incorporating Cetyl Ricinoleate
Cetyl Ricinoleate (B1264116) in Film-Forming Systems for Topical Applications
Topical film-forming systems offer a modern approach to drug delivery, creating a thin, flexible film on the skin upon application. nih.gov These systems are designed to prolong the contact time of the active ingredient with the skin, allowing for sustained release. nih.gov Cetyl ricinoleate can be a key excipient in these formulations, contributing to the desirable physical properties of the film. google.comacmechem.com
Impact on Controlled Release and Sustained Agent Levels in Topical Films
A primary advantage of film-forming systems is their ability to provide controlled and sustained release of an active agent. nih.govgoogle.com Upon evaporation of the solvent, a drug-containing polymer matrix is formed on the skin, which acts as a reservoir. nih.govresearchgate.net this compound, as part of this matrix, can modulate the release of the active ingredient. google.com By influencing the film's properties, it helps in maintaining sustained local levels of the therapeutic agent, which can reduce the frequency of application. nih.govgoogle.com The occlusive nature of certain film components can also enhance the hydration of the stratum corneum, which may further facilitate drug permeation. google.com
Integration of this compound in Nanoemulsions and Lipid Nanoparticles
Nanoemulsions and lipid nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are at the forefront of advanced drug delivery. nih.gov These systems can encapsulate both lipophilic and hydrophilic drugs, protect them from degradation, and improve their penetration into the skin. nih.govnih.gov
Optimization of Lipid Nanoparticle Composition for Active Ingredient Incorporation
The composition of lipid nanoparticles is a critical factor that determines their stability and drug-loading capacity. mdpi.comresearchgate.net The selection of lipids is paramount, with this compound being a potential candidate for inclusion in the lipid matrix. mdpi.comepo.org The optimization of the lipid nanoparticle formulation involves selecting a compatible solid lipid that ensures the stability of the encapsulated active ingredient. mdpi.com For instance, in the development of SLNs containing retinol, various lipids, including those with properties similar to this compound, are evaluated to ensure compatibility and stability of the final formulation. mdpi.comresearchgate.net The lipid matrix in NLCs, a mixture of solid and liquid lipids, creates an imperfect crystalline structure that can enhance the encapsulation of hydrophobic molecules. mdpi.com
Table 1: Components in the Optimization of Lipid Nanoparticles
| Component Category | Examples | Role in Formulation |
| Solid Lipids | Glyceryl Monostearate, Cetyl Palmitate, this compound | Forms the core matrix of the nanoparticle, influencing stability and release. mdpi.comresearchgate.netekb.eg |
| Liquid Lipids (for NLCs) | Medium-Chain Triglycerides (e.g., Miglyol-812) | Creates imperfections in the solid lipid matrix to increase drug loading. nih.gov |
| Surfactants/Emulsifiers | Tween® 80, Poloxamer 188, Sodium Cholate | Stabilizes the nanoparticle dispersion and prevents aggregation. mdpi.comresearchgate.net |
| Active Ingredients | Retinol, Peptides, Minoxidil | The therapeutic agent to be delivered. mdpi.comnih.gov |
This table is for illustrative purposes and includes examples of components that could be used in the optimization of lipid nanoparticles, with this compound being a potential solid lipid.
Cetylated Esters in Self-Assembling Nanoparticles (Cetosomes) for Transdermal Delivery
A novel approach in transdermal delivery involves the use of self-assembling nanoparticles known as Cetosomes™. google.comcymbiotics.co These vesicles are meticulously designed from cetylated fatty esters, including potentially this compound, in combination with cetyl or stearyl alcohols, polar solvents, and surfactants. google.comjustia.com Under the right conditions, these components self-assemble into amphiphilic nanoparticles that can encapsulate and deliver medicinal agents through the skin. google.comgoogle.com This technology aims to enhance the penetration of active ingredients and provide controlled release without disrupting the skin's natural barrier function. nih.govcymbiotics.co
Enhancing Drug Diffusion and Partitioning on Skin through Cetylated Components
Cetylated esters, the core components of Cetosomes™, play a crucial role in enhancing the transdermal flux of bioactive agents. google.com These esters tend to accumulate in high concentrations on the skin, which in turn increases the diffusion rate for the encapsulated drug. google.comgoogle.com The structure of these cetylated molecules is key to this process; they can disrupt the organized lipid structure of the stratum corneum, thereby increasing the diffusion coefficients of the permeants. google.comgoogle.com This disruption can involve creating microcavities and increasing the free volume available for drug diffusion, which is particularly beneficial for the delivery of polar molecules. google.com Furthermore, the composition of Cetosomes™ helps to reduce transepidermal water loss, leading to increased skin hydration and assisting in the diffusion of more ionic permeants. google.com
This compound as an Excipient in Pharmaceutical Formulations
This compound, the ester of cetyl alcohol and ricinoleic acid, is a specialized lipid-based excipient utilized in pharmaceutical formulations. thegoodscentscompany.com An excipient is a substance formulated alongside the active pharmaceutical ingredient (API) of a medication, included for the purpose of long-term stabilization, bulking up solid formulations, or conferring a therapeutic enhancement on the active ingredient in the final dosage form. europeanpharmaceuticalreview.com Derived from castor oil, this compound is a waxy solid that is insoluble in water but soluble in oils and alcohols. forecastchemicals.comnih.gov Its unique properties make it a versatile component in various drug delivery systems. github.com
| Property | Value/Description | Reference |
|---|---|---|
| Synonyms | 12-Hydroxy-Hexadecyl ester 9-Octadecenoic Acid | thegoodscentscompany.com |
| CAS Number | 10401-55-5 | forecastchemicals.com |
| Molecular Formula | C34H66O3 | forecastchemicals.com |
| Molecular Weight | 538.88 g/mol | forecastchemicals.com |
| Appearance | White to pale yellow waxy solid or thick liquid | forecastchemicals.com |
| Solubility | Insoluble in water; soluble in oils and alcohols | forecastchemicals.com |
| Source | Derived from castor oil and cetyl alcohol | forecastchemicals.com |
Role in Enhancing Manufacturability and Stability of Drug Products
The incorporation of this compound into pharmaceutical formulations can significantly enhance both the manufacturability and stability of the final drug product. github.comupichem.com Excipients are critical for the ease with which a product can be made and for maintaining its quality over time. europeanpharmaceuticalreview.com
In terms of manufacturability, lipid excipients like this compound can act as lubricants. dcfinechemicals.com Lubricants are essential in tablet manufacturing to reduce the friction between the tablet's surface and the die wall during ejection, preventing adhesion to punches and dies. dcfinechemicals.comjpionline.org This ensures a smooth production process and uniform tablet quality. The waxy nature of this compound contributes to improving the texture and flow of powdered formulations, which is a critical factor in the continuous manufacturing of solid dosage forms. github.comnih.gov
Regarding stability, this compound is valued for its ability to stabilize formulations. github.comupichem.com It possesses good oxidative stability, which is a crucial attribute for protecting sensitive APIs from degradation. forecastchemicals.com As a film-forming agent, it can create a protective barrier, and its compatibility with many other derivatives helps maintain the integrity of the formulation. inci.guide This stabilizing role is vital for extending the shelf life of a drug product by protecting the active ingredient from environmental factors like humidity and oxygen. dcfinechemicals.com
Contribution to Drug Solubility and Dissolution in Lipid-Based Excipients
A primary challenge in pharmaceutical development is the poor aqueous solubility of many new drug candidates, which limits their dissolution rate and subsequent oral bioavailability. basf.comijpsr.com Lipid-based excipients are a key strategy to overcome this challenge, and this compound is a valuable component in this class. basf.com
The fundamental principle behind using lipid-based formulations is to dissolve the drug in the excipient matrix before administration. nih.gov By pre-dissolving a lipophilic (fat-loving) drug in an oil or lipid ester like this compound, the dissolution step in the gastrointestinal tract, which is often the rate-limiting step for absorption, is bypassed. nih.gov When the formulation reaches the GI tract, the drug is already in a solubilized state, facilitating its absorption.
Application in Self-Microemulsifying Drug Delivery Systems (SMEDDS) for Bioavailability Enhancement of Poorly Soluble Drugs
Self-microemulsifying drug delivery systems (SMEDDS) represent an advanced approach for enhancing the oral bioavailability of poorly soluble drugs. researchgate.netisciii.es These systems are isotropic mixtures of an oil, a surfactant, and a co-surfactant (or co-solvent) that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium, such as the fluids in the gastrointestinal tract. google.comresearchgate.net
The key components of a SMEDDS formulation are:
Oil Phase: The oil acts as a carrier for the lipophilic drug.
Surfactant: This agent reduces the interfacial tension between the oil and water phases, facilitating the spontaneous formation of microemulsions.
Co-surfactant/Co-solvent: This component helps to further reduce interfacial tension and increase the fluidity of the interfacial film, allowing for greater flexibility to form the microemulsion.
This compound, as a lipid ester, can function as the oil phase in SMEDDS formulations. forecastchemicals.comresearchgate.net It serves to solubilize the lipophilic drug within the formulation. Upon oral administration, the SMEDDS formulation disperses in the GI fluid to form micro-sized droplets (typically less than 100 nm). nih.gov This dispersion presents the drug to the absorptive cells of the intestine in a solubilized state and over a large interfacial area, which significantly enhances absorption and bioavailability. isciii.esresearchgate.net
Formulations based on castor oil derivatives, the source of ricinoleic acid for this compound, are commonly used as solubilizers and emulsifiers in such systems. nih.govbasf.com The effectiveness of SMEDDS in improving oral absorption is attributed to several factors, including enhanced drug solubilization, protection of the drug from degradation in the gut, and potential for lymphatic transport. researchgate.netisciii.es
Biocompatibility, Toxicological, and Safety Research of Cetyl Ricinoleate
In Vivo Skin Irritation Studies of Cetyl Ricinoleate (B1264116) in Animal Models
The potential for cetyl ricinoleate to cause skin irritation has been evaluated in animal models, primarily using rabbits, a standard model for dermal irritation studies. science.gov According to a 2007 safety assessment by the Cosmetic Ingredient Review (CIR) Expert Panel, this compound was determined to be non-irritating to the skin in a study conducted on rabbits. industrialchemicals.gov.auresearchgate.net This finding is consistent with unpublished data from 1994 which also involved skin irritation tests on this compound. cir-safety.org
For context, studies on related compounds and the parent oil show varied results. Castor oil, the source of ricinoleates, has been found to be non- to mildly irritating in various studies on rabbits, guinea pigs, rats, and miniature swine. industrialchemicals.gov.auresearchgate.net In one rabbit study, undiluted castor oil was classified as severely irritating, while in another it was only slightly irritating. researchgate.netcir-safety.org The parent fatty acid, ricinoleic acid, was reported as non-irritating in mice and in one rabbit study, but it produced clear erythema in another rabbit study. industrialchemicals.gov.auresearchgate.net These variations highlight the importance of specific testing for each derivative, like this compound, to determine its individual safety profile.
Table 1: Summary of In Vivo Skin Irritation Findings for this compound and Related Compounds
| Test Substance | Animal Model | Finding | Source(s) |
| This compound | Rabbit | Not a skin irritant | industrialchemicals.gov.auresearchgate.net |
| Castor Oil | Rabbit, Guinea Pig, Rat, Miniature Swine | Non-irritating to mildly irritating | industrialchemicals.gov.auresearchgate.net |
| Ricinoleic Acid | Rabbit | Non-irritating in one study; produced well-defined erythema in another | industrialchemicals.gov.auresearchgate.net |
| Ricinoleic Acid | Mouse | Non-irritating | researchgate.net |
Sensitization Potential Assessments and Patch Testing Methodologies for Ricinoleate Derivatives
The assessment of a substance's potential to cause skin sensitization, or allergic contact dermatitis, is a critical component of safety evaluation. For cosmetic ingredients like this compound, the Human Repeated Insult Patch Test (HRIPT) is a standard methodology used to evaluate this potential in human subjects. mascotspincontrol.ineurofinsus.com This test involves a multi-week induction phase, where the substance is repeatedly applied to the skin of volunteers, followed by a rest period and a final challenge phase on a new skin site to check for allergic reactions. mascotspincontrol.ineurofinsus.com
Multiple studies have demonstrated that ricinoleate derivatives have a low potential for sensitization:
A lipstick formulation containing 15.2% this compound was tested in an HRIPT and was not found to be a sensitizer (B1316253). cir-safety.orgscribd.com
A maximization test, a rigorous method for assessing sensitization, was conducted on 32 male volunteers using 20% ethyl ricinoleate in petrolatum. The study found no evidence of irritation or sensitization effects. industrialchemicals.gov.aucir-safety.org
In an animal study using the Guinea Pig Maximization Test (GPMT), 50% zinc ricinoleate showed no evidence of skin sensitization. industrialchemicals.gov.au
Based on these findings, the CIR Expert Panel concluded that castor oil derivatives are not sensitizers. cosmeticsinfo.org
Table 2: Sensitization Study Results for Ricinoleate Derivatives
| Test Substance / Product | Test Method | Species | Result | Source(s) |
| Lipstick with 15.2% this compound | HRIPT | Human | Not a sensitizer | cir-safety.orgscribd.com |
| 100% this compound | HRIPT | Human | Not a sensitizer (no reaction at challenge) | industrialchemicals.gov.au |
| 20% Ethyl Ricinoleate | Maximization Test | Human | No irritation or sensitization | industrialchemicals.gov.aucir-safety.org |
| 50% Zinc Ricinoleate | GPMT | Guinea Pig | Not a sensitizer | industrialchemicals.gov.au |
Comparative Safety Profiles within the Ricinoleate Class
The safety of this compound can be understood in the broader context of the ricinoleate ester class. Toxicological data for various esters and the parent compound, ricinoleic acid, provide a comparative safety profile.
Acute toxicity for the class is considered low. An acute oral toxicity study showed a median lethal dose (LD50) of >2,000 mg/kg of body weight for this compound in rats. industrialchemicals.gov.au This is comparable to other esters like ethyl ricinoleate (LD50 >5,000 mg/kg) and glyceryl ricinoleate (LD50 >25,700 mg/kg). industrialchemicals.gov.au The acute dermal toxicity for ethyl ricinoleate was also low, with an LD50 reported as >5,000 mg/kg. industrialchemicals.gov.au
In a comparative study in rabbits, ricinoleic acid esters derived from castor oil were evaluated against the synthetic acaricide afoxolaner. scielo.br While the esters caused some morphological changes in liver tissue, these were noted to be less aggressive than those observed in the group treated with the synthetic drug, suggesting a more favorable safety profile in that context. scielo.br The CIR Expert Panel has reviewed the safety data on castor oil and its derivatives, including this compound, and concluded them to be safe for use in cosmetics under the reported practices of use and concentration. researchgate.netnih.gov
Table 3: Comparative Acute Toxicity Data for Ricinoleate Esters
| Compound | Test Route | Species | LD50 (Median Lethal Dose) | Source(s) |
| This compound | Oral | Rat | > 2,000 mg/kg bw | industrialchemicals.gov.au |
| Ethyl Ricinoleate | Oral | Rat | > 5,000 mg/kg bw | industrialchemicals.gov.au |
| Ethyl Ricinoleate | Dermal | - | > 5,000 mg/kg bw | industrialchemicals.gov.au |
| Glyceryl Ricinoleate | Oral | - | > 25,700 mg/kg bw | industrialchemicals.gov.au |
Analog-Based Toxicological Read-Across for this compound, drawing on Methyl 12-Hydroxystearate and other Ricinoleate Esters
Toxicological read-across is a scientific method used to predict the properties of one substance by using data from a structurally similar substance (an analog). europa.eu This approach is used when data on a specific chemical is limited, and it is a key component of modern chemical safety assessment. europa.eu
The safety of this compound can be inferred from data on other ricinoleate esters and similar molecules. For instance, the registration dossier for Methyl 12-hydroxyoctadecanoate (B1258542) (also known as Methyl 12-hydroxystearate) utilizes a read-across approach from Methyl Ricinoleate. europa.eu The justification is that both are esters of a C18 carbon chain with a hydroxyl group. Methyl ricinoleate is considered a "worst-case scenario" for predicting effects because it has an additional reactive group (a double bond) that is not present in Methyl 12-hydroxystearate. europa.eu Therefore, the lack of sensitization potential shown in a robust guinea pig maximization test for methyl ricinoleate provides strong evidence that methyl 12-hydroxystearate would also be non-sensitizing. europa.eu
This same principle allows regulatory bodies and safety assessors to apply the extensive data available on compounds like castor oil, ricinoleic acid, and various simple ricinoleate esters (e.g., methyl, ethyl, glyceryl) to assess the safety of other esters in the class, such as this compound. industrialchemicals.gov.auindustrialchemicals.gov.au The shared core structure of ricinoleic acid allows for the assumption of a similar toxicological profile, particularly regarding metabolic pathways and local effects like irritation and sensitization, in the absence of data to the contrary. europa.eu
Consideration of Potential Biological Activities from Ricinoleic Acid Parent Compound for Further Research (e.g., Anxiolytic-like, Anti-inflammatory Effects)
Ricinoleic acid, the parent fatty acid that forms the core of this compound, has been the subject of research for various biological activities beyond its use in cosmetics. ontosight.ainih.gov These properties suggest potential avenues for future investigation into its derivatives.
Anti-inflammatory Effects: Topical application of ricinoleic acid has been observed to have notable anti-inflammatory and analgesic effects. nih.gov Studies in animal models have shown it can reduce edema associated with inflammation. mdpi.comnih.gov For example, chronic topical treatment with ricinoleic acid was shown to ameliorate carrageenan-induced paw edema in mice. mdpi.comnih.gov This anti-inflammatory activity is thought to be a key reason for castor oil's traditional use in healing. mdpi.com One human study found that castor oil was as effective as a nonsteroidal anti-inflammatory drug (NSAID) in treating symptoms of knee arthritis. mdpi.comwebmd.com
Anxiolytic-like Effects: More recent preliminary research has explored the potential neurological effects of ricinoleic acid. A 2024 study using an elevated zero maze test in mice demonstrated that both castor oil and ricinoleic acid may exert anxiolytic-like (anxiety-reducing) effects. mdpi.comresearchgate.netnih.gov The study found that these compounds increased the time mice spent in the open, exposed areas of the maze, a behavior indicative of reduced anxiety. researchgate.netglobalauthorid.com While the exact mechanisms are still under investigation, some research suggests that fatty acids can modulate the activity of GABAA receptor chloride ion channels in the brain, which are involved in regulating anxiety. semanticscholar.org
These demonstrated biological activities of ricinoleic acid open up possibilities for future research into whether its ester derivatives, such as this compound, may retain or modify these effects.
Advanced Analytical and Characterization Techniques in Cetyl Ricinoleate Research
Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Analysis
The precise identification and purity assessment of cetyl ricinoleate (B1264116) rely on a combination of spectroscopic and chromatographic techniques. These methods provide detailed information about the molecule's structure and can detect and quantify impurities.
Spectroscopic Techniques:
Infrared (IR) Spectroscopy: This technique is instrumental in confirming the functional groups present in cetyl ricinoleate. Key characteristic absorption bands include those for the ester carbonyl (C=O) group, typically observed around 1736 cm⁻¹, and the hydroxyl (-OH) group from the ricinoleic acid moiety. ajgreenchem.com The absence of a broad -OH stretching band, characteristic of carboxylic acids, can indicate the completion of the esterification reaction.
Mass Spectrometry (MS): Often coupled with a chromatographic system (like GC-MS or LC-MS), mass spectrometry is used to determine the molecular weight of this compound and to analyze its fragmentation patterns. ajgreenchem.com This helps in confirming the identity of the compound and identifying any related impurities. ajgreenchem.comresearchgate.net
Chromatographic Techniques:
Gas Chromatography (GC): GC is a powerful tool for assessing the purity of this compound and for analyzing the fatty acid and alcohol composition after hydrolysis. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), it allows for the quantification of this compound and the detection of any residual starting materials or byproducts. ajgreenchem.comnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for the analysis of less volatile compounds and can be used to purify this compound or to analyze its concentration in complex mixtures like cosmetic formulations. ijpsjournal.comnih.gov A recently developed HPLC-DAD method has shown success in quantifying ricinoleic acid in nanocapsules, a technique that could be adapted for this compound. nih.gov
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of the synthesis of this compound and to get a preliminary assessment of its purity. ajgreenchem.com
| Technique | Information Obtained | Application in this compound Research |
| Infrared (IR) Spectroscopy | Functional group identification | Confirmation of ester and hydroxyl groups. ajgreenchem.com |
| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure | Unambiguous structural elucidation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation | Identity confirmation and impurity analysis. ajgreenchem.comresearchgate.net |
| Gas Chromatography (GC) | Purity and component analysis | Purity assessment and analysis of fatty acid/alcohol composition. ajgreenchem.comnih.gov |
| High-Performance Liquid Chromatography (HPLC) | Purification and quantification | Isolation and concentration determination in formulations. ijpsjournal.comnih.gov |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and purity check | Quick assessment of synthesis progress and purity. ajgreenchem.com |
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry) for Formulation Compatibility
The thermal behavior of this compound and its compatibility with other formulation ingredients are crucial for predicting the stability and performance of the final product. Differential Scanning Calorimetry (DSC) is a primary tool for these investigations. biomedres.us
DSC measures the heat flow into or out of a sample as a function of temperature or time. ijlpr.com This allows for the determination of melting points, crystallization temperatures, and glass transitions. biomedres.usijlpr.com When this compound is mixed with other excipients, changes in these thermal events, such as shifts in melting peaks or the appearance of new peaks, can indicate interactions or incompatibilities. biomedres.us For instance, the thermogram of cetyl palmitate, a similar ester, shows a distinct melting endotherm corresponding to its stable crystalline form. researchgate.net Similar analyses of this compound can reveal its polymorphic behavior and how it is affected by other components in a formulation. The information gleaned from DSC studies is vital for selecting compatible excipients and for optimizing the manufacturing process, particularly for formulations that undergo heating or cooling cycles. biomedres.ustainstruments.com
| Thermal Event | Significance in Formulation | Information from DSC |
| Melting Point | Stability at elevated temperatures, texture | Peak temperature and enthalpy of fusion |
| Crystallization Temperature | Solidification behavior, long-term stability | Onset and peak temperature of crystallization |
| Glass Transition | Behavior of amorphous regions, stability | Change in heat capacity |
| Peak Shape and Position | Interactions and compatibility | Shifts, broadening, or appearance of new peaks |
X-ray Diffraction and Microscopic Techniques (e.g., Scanning Electron Microscopy) for Morphological and Structural Analysis of Formulations
Understanding the three-dimensional structure and surface characteristics of formulations containing this compound is essential for predicting their physical stability and performance. X-ray diffraction and various microscopy techniques are invaluable for these analyses.
X-ray Diffraction (XRD):
Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the crystalline or amorphous nature of materials. mdpi.comamericanpharmaceuticalreview.com For this compound, XRD can be used to identify its polymorphic forms, which can have different physical properties. researchgate.net In a formulation, XRD can reveal whether this compound exists in a crystalline state or is molecularly dispersed within the matrix. researchgate.net This is particularly important for solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), where the lipid matrix's crystallinity influences drug loading and release. researchgate.net Changes in the diffraction pattern of a formulation compared to its individual components can indicate interactions and the formation of new crystalline structures. americanpharmaceuticalreview.comgoogleapis.com
Microscopic Techniques:
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of formulations. rroij.com It is used to visualize the shape, size, and surface texture of particles, such as those in powders or emulsions containing this compound. epo.orggoogleapis.com In the context of lipid nanoparticles, SEM can reveal their spherical shape and smooth surface. researchgate.net
Transmission Electron Microscopy (TEM): TEM offers even higher resolution than SEM and allows for the visualization of the internal structure of nanoparticles. rroij.com This can be crucial for understanding how an active ingredient is encapsulated within a this compound-based carrier.
Optical Microscopy: Techniques like polarized light microscopy can be used to observe the crystalline structures within a formulation and to assess the homogeneity of dispersions. rroij.com
| Technique | Type of Information | Application in this compound Formulations |
| X-ray Diffraction (XRD) | Crystalline/amorphous nature, polymorphism | Identifying crystalline forms of this compound, assessing its state in a formulation. americanpharmaceuticalreview.comresearchgate.netresearchgate.netgoogleapis.com |
| Scanning Electron Microscopy (SEM) | Surface morphology, particle shape and size | Visualizing the surface of formulations and nanoparticles. researchgate.netrroij.comepo.orggoogleapis.com |
| Transmission Electron Microscopy (TEM) | Internal structure, high-resolution morphology | Examining the internal structure of nanoparticles. rroij.com |
| Optical Microscopy | Microscale structure, homogeneity | Observing crystalline domains and dispersion quality. rroij.com |
Particle Size and Polydispersity Index Determination for Nanoparticle Characterization
When this compound is used in the formulation of nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), their size and size distribution are critical parameters that influence stability, bioavailability, and efficacy. nih.gov
Dynamic Light Scattering (DLS):
DLS, also known as Photon Correlation Spectroscopy (PCS), is the most common technique for measuring the average particle size (hydrodynamic radius) and the polydispersity index (PDI) of nanoparticles in a suspension. uci.edu The PDI is a measure of the broadness of the size distribution; a PDI value below 0.3 generally indicates a narrow and homogenous population of nanoparticles. researchgate.netnih.gov For instance, optimized solid lipid nanoparticles have been reported with a mean particle size of around 135 nm and a PDI of approximately 0.27. mdpi.com
Nanoparticle Tracking Analysis (NTA):
NTA is another technique that provides high-resolution particle size distribution and concentration measurements. nih.gov It tracks the Brownian motion of individual particles, offering a number-based distribution rather than the intensity-based distribution provided by DLS. uci.edu This can be particularly useful for analyzing polydisperse samples. uci.edu
| Parameter | Significance | Typical Measurement Range |
| Mean Particle Size (Z-Ave) | Affects stability, penetration, and bioavailability. nih.gov | 50 - 1000 nm for SLNs. nih.gov |
| Polydispersity Index (PDI) | Indicates the uniformity of the nanoparticle population. nih.gov | < 0.3 for homogenous dispersions. researchgate.net |
In Silico Modeling for Predictive Toxicology and Property Analysis of Related Esters
In recent years, computational or in silico models have become increasingly important in the early stages of product development for predicting the physicochemical properties and toxicological profiles of chemical compounds, thereby reducing the need for extensive animal testing. fera.co.uknih.gov
For esters like this compound, Quantitative Structure-Activity Relationship (QSAR) models can be employed. europa.eu These models use the chemical structure of a compound to predict its biological activity and toxicological endpoints. europa.eu While specific in silico studies on this compound are not widely published, research on related esters, such as isopropyl ricinoleate, demonstrates the utility of these methods. researchgate.net For example, in silico toxicity analysis of isopropyl ricinoleate has been used to support its safety profile. researchgate.net
Furthermore, in silico models can predict various physicochemical properties, such as skin permeability and potential for irritation. bas.bg The COSMOS project, for instance, aims to develop integrated in silico models for predicting the toxicity of cosmetic ingredients. cir-safety.org As these models become more sophisticated, they will play an increasingly vital role in the safety assessment and property prediction of compounds like this compound. europa.eufrontiersin.org
| In Silico Model Type | Predicted Property | Relevance to this compound |
| QSAR | Toxicity, biological activity | Early-stage safety assessment. europa.eu |
| Pharmacokinetic Models | Absorption, distribution, metabolism, excretion (ADME) | Predicting the behavior of this compound in biological systems. nih.gov |
| Physicochemical Property Models | Skin permeability, irritation potential | Guiding formulation development for topical applications. bas.bg |
Future Research Directions and Translational Perspectives
Elucidation of Further Molecular Mechanisms and Interactions
Future research into cetyl ricinoleate (B1264116) is poised to delve deeper into its molecular interactions with biological systems, particularly within the dermal lipid matrix. The unique structure of cetyl ricinoleate, which includes a long cetyl alkane chain and a hydroxyl group on the ricinoleic acid component, allows for favorable interactions with the skin's lipid matrix. The hydrophobic cetyl chain aids its integration into the lipid-rich stratum corneum, while the polar hydroxyl group enables interactions with both lipid and aqueous environments in the skin. This amphiphilic nature is believed to be crucial for its ability to modulate the properties of dermal lipids.
Further investigations are needed to fully understand how this compound influences the fluidity of the lipid matrix without compromising its barrier function. It is suggested that cetylated esters can modify the permeability of the stratum corneum, potentially facilitating the transdermal delivery of bioactive compounds. Advanced analytical techniques could be employed to visualize and quantify these interactions at a molecular level, providing a more precise understanding of its emollient and moisturizing properties. The hydroxyl group is known to attract water molecules, which contributes to skin hydration, a key aspect in formulations for dry skin. ci.guide
Development of Novel this compound Derivatives for Enhanced Performance
The development of novel derivatives of this compound holds significant promise for enhancing its performance in various applications. The presence of a hydroxyl group in the ricinoleic acid portion of the molecule provides a reactive site for various chemical modifications. Strategies for derivatization could include esterification or etherification at the hydroxyl group to introduce new functional moieties. These modifications could lead to derivatives with improved properties such as enhanced thermal stability, altered viscosity, and different sensory profiles on the skin.
One approach involves the enzymatic transesterification of ricinoleic acid or its esters with other functional molecules. For example, the synthesis of ricinoleic acid vanillyl ester through lipase-mediated transesterification has resulted in a novel compound with both antioxidant and antibacterial properties. Similar strategies could be applied to this compound to create multifunctional ingredients for cosmetic and pharmaceutical formulations. Another avenue of exploration is the epoxidation of the double bond in the ricinoleic acid chain, followed by ring-opening reactions to create derivatives with higher viscosity and improved oxidation stability.
| Derivative Type | Potential Enhancement | Example of a Similar Modification |
| Esterified at hydroxyl group | Improved stability, altered sensory profile | Acetylated castor oil |
| Etherified at hydroxyl group | Modified solubility, enhanced emolliency | Ethoxylated castor oil |
| Epoxidized at double bond | Increased viscosity, improved oxidative stability | Epoxidized soybean oil |
Expansion of this compound Applications in Biomedical and Biotechnological Fields
The unique properties of this compound and its derivatives suggest potential for their use beyond traditional cosmetics, into biomedical and biotechnological applications. Its biocompatibility and biodegradability make it an attractive candidate for use in drug delivery systems. For instance, it could be integrated into nanoemulsions and lipid nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), to enhance the delivery of therapeutic agents through the skin. These advanced delivery systems can encapsulate both lipophilic and hydrophilic drugs, protecting them from degradation and improving their penetration into the skin.
Furthermore, the film-forming capabilities of this compound could be leveraged in the development of topical film-forming systems for sustained drug release. These systems create a thin, flexible film on the skin, prolonging the contact time of the active ingredient and allowing for controlled release. In the field of biotechnology, esters of ricinoleic acid are being explored for their potential as biomaterials. Their renewable origin and biodegradability align with the growing demand for sustainable materials in tissue engineering and other biomedical applications.
Standardization of Characterization and Quality Control Methodologies
To ensure the consistent quality and performance of this compound in various applications, the standardization of its characterization and quality control methodologies is essential. Currently, various analytical techniques can be employed for the analysis of its components, such as ricinoleic acid. These include gas chromatography (GC), high-performance liquid chromatography (HPLC), and high-performance thin-layer chromatography (HPTLC). actascientific.commdpi.comresearchgate.net The development of validated, standardized protocols for these methods specifically for this compound would be beneficial.
Key quality control parameters that require standardized testing methods include:
Purity: Determining the percentage of this compound and identifying any impurities.
Acid Value: Measuring the amount of free fatty acids, which can affect stability. parchem.com
Saponification Value: Indicating the average molecular weight of the fatty acids. parchem.com
Hydroxyl Value: Quantifying the concentration of hydroxyl groups, which is crucial for its moisturizing properties. parchem.com
Iodine Value: Measuring the degree of unsaturation, which relates to its stability against oxidation. parchem.com
Establishing industry-wide standards for these parameters will ensure product consistency and reliability.
| Analytical Technique | Parameter Measured | Relevance to Quality Control |
| Gas Chromatography (GC) | Fatty acid profile, purity | Ensures correct composition and identifies impurities. actascientific.com |
| High-Performance Liquid Chromatography (HPLC) | Purity, quantification | Provides accurate measurement of the active ingredient. actascientific.comresearchgate.net |
| High-Performance Thin-Layer Chromatography (HPTLC) | Identification, quantification | A rapid and cost-effective method for routine analysis. actascientific.comresearchgate.net |
| Titration Methods | Acid, Saponification, Hydroxyl, and Iodine Values | Assess key chemical properties related to stability and performance. parchem.com |
Environmental Impact and Sustainability in this compound Life Cycle Assessment
This compound is derived from castor oil, a renewable and biodegradable resource, which positions it as a sustainable alternative to petroleum-based ingredients. acme-hardesty.comambujasolvex.comambujasolvex.comambujasolvex.com The castor plant (Ricinus communis) can be grown on marginal lands, reducing competition with food crops. ambujasolvex.com A comprehensive life cycle assessment (LCA) of this compound would provide a clearer understanding of its environmental footprint, from the cultivation of castor beans to the final product's disposal.
The enzymatic synthesis of this compound represents a significant advancement in green chemistry. researchgate.net This method offers several environmental benefits over traditional chemical synthesis, including higher yields, greater purity, and the use of biodegradable catalysts. researchgate.net By minimizing the use of harsh chemicals and reducing waste, enzymatic synthesis contributes to a more sustainable manufacturing process. Future research should focus on optimizing these green synthesis routes and exploring the biodegradability and ecotoxicity of this compound and its derivatives to ensure their environmental safety throughout their life cycle. The increasing consumer demand for natural and sustainable ingredients is a driving force for the adoption of such eco-friendly practices in the cosmetics and personal care industries. ambujasolvex.comambujasolvex.com
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for quantifying cetyl ricinoleate in cosmetic formulations, and how do their detection limits compare?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is commonly used due to its specificity for ester compounds. Gas chromatography-mass spectrometry (GC-MS) offers higher sensitivity (detection limits of ~0.1 ppm) but requires derivatization for non-volatile samples. Spectrophotometric methods (e.g., iodine value analysis) are cost-effective but lack specificity for complex matrices .
Q. How can researchers optimize the synthesis of this compound to achieve >95% esterification efficiency?
- Methodological Answer : Reaction parameters such as molar ratios (e.g., 1:1.2 ricinoleic acid to cetyl alcohol), acid catalysts (e.g., p-toluenesulfonic acid), and temperature (80–90°C) must be controlled. Post-synthesis purification via vacuum distillation or solvent extraction reduces unreacted precursors. Monitoring via FTIR for ester bond formation (C=O stretch at ~1740 cm⁻¹) ensures quality .
Q. What in vitro models are validated for assessing the moisturizing efficacy of this compound in skin barrier repair studies?
- Methodological Answer : Stratum corneum hydration assays using reconstructed human epidermis (RhE) models (e.g., EpiDerm™) are standardized for emollient testing. Transepidermal water loss (TEWL) measurements and confocal Raman spectroscopy provide quantitative data on lipid matrix restoration .
Advanced Research Questions
Q. How can conflicting data on this compound’s dermal absorption rates be resolved through experimental design?
- Methodological Answer : Discrepancies arise from variations in Franz diffusion cell protocols (e.g., receptor fluid composition, membrane type). Standardizing OECD TG 428 guidelines with synthetic membranes (e.g., Strat-M®) and mass balance analysis (radiolabeled this compound) improves reproducibility. Comparative studies with structurally similar esters (e.g., cetyl oleate) can isolate molecular influences on permeation .
Q. What mechanisms underlie this compound’s stability in formulations with high oxidative stress (e.g., UV exposure), and how can degradation pathways be mitigated?
- Methodological Answer : Accelerated stability testing (40°C/75% RH) coupled with LC-MS identifies primary degradation products (e.g., ricinoleic acid via hydrolysis). Adding antioxidants (e.g., tocopherol) or microencapsulation in cyclodextrins reduces oxidation. Computational modeling (DFT) predicts vulnerable molecular sites for targeted stabilization .
Q. How do molecular dynamics simulations explain this compound’s interaction with skin lipids compared to synthetic emollients?
- Methodological Answer : All-atom simulations (e.g., GROMACS) reveal this compound’s alignment with ceramide acyl chains, enhancing lipid bilayer cohesion. Comparative analysis with silicones (e.g., dimethicone) shows lower free energy of insertion (-12 kJ/mol vs. -8 kJ/mol), supporting its bioaffinity .
Q. What systematic review frameworks are effective for reconciling contradictory toxicological profiles of this compound across studies?
- Methodological Answer : PRISMA guidelines with inclusion criteria focusing on OECD-compliant studies (≥28-day exposure, in vivo/in vitro concordance) reduce bias. Meta-regression can adjust for covariates like vehicle composition (e.g., ethanol vs. aqueous creams). Hazard indices from probabilistic risk assessments (e.g., Monte Carlo simulations) quantify safety margins .
Methodological Guidance for Researchers
- Data Contradiction Analysis : Use sensitivity analysis to identify outlier studies. For example, conflicting cytotoxicity results may stem from differing cell viability assays (MTT vs. Alamar Blue) .
- Literature Gap Identification : Leverage tools like VOSviewer for bibliometric mapping to pinpoint understudied areas (e.g., long-term ecotoxicological impacts) .
- Ethical & Reproducibility Considerations : Pre-register experimental protocols (e.g., OSF.io ) and adhere to FAIR data principles for raw datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
